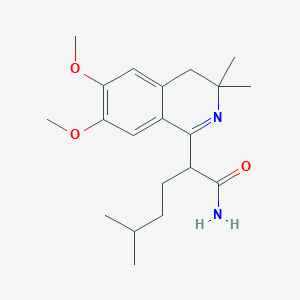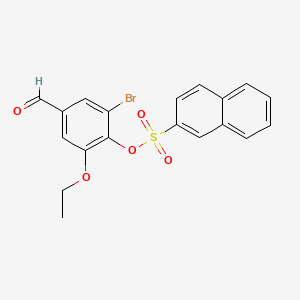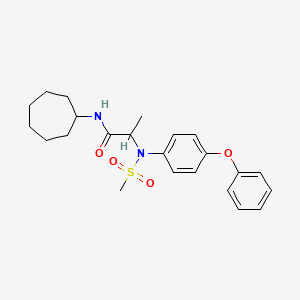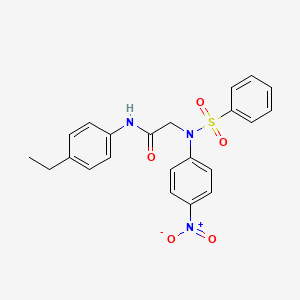
2-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-5-methylhexanamide
Beschreibung
Synthesis Analysis
The synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, closely related to our compound of interest, has been investigated for their anticonvulsant effects in various models of epilepsy. These compounds incorporate features of anticonvulsants along with a sulfonamide function capable of inhibiting carbonic anhydrase, an attractive target in epilepsy treatment (Gitto et al., 2009). Additionally, the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles have been explored for the synthesis of complex isoquinoline derivatives, demonstrating the versatility of isoquinoline synthesis methodologies (Ando et al., 1974).
Molecular Structure Analysis
Research into the molecular and crystal structures of related compounds has provided insight into the structural characteristics essential for biological activity. For instance, the 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines have been synthesized, and their crystal and molecular structures determined, revealing tautomeric forms and structural dynamics in solutions (Davydov et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives often lead to the formation of new compounds with potential pharmacological activities. For example, the electrochemical oxidation of aromatic ethers related to isoquinoline has been studied, showcasing the chemical versatility and reactivity of these compounds (Carmody et al., 1980). Furthermore, practical synthesis approaches have been developed for derivatives like cotarnine, demonstrating efficient synthetic routes for complex isoquinoline structures (Shirasaka et al., 1990).
Physical Properties Analysis
Investigations into the physico-chemical properties of isoquinoline derivatives, including 3-methyl and 3,3-dimethyl derivatives, have been conducted to understand better their physical characteristics and how these influence their biological activities and solubility (Davydov et al., 1993).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are closely tied to their structure-activity relationships, with various substitutions on the isoquinoline core affecting their pharmacological profiles. Studies have shown that modifications to the isoquinoline scaffold can result in compounds with anticonvulsant properties, highlighting the importance of chemical modifications in drug discovery (Gitto et al., 2009).
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-5-methylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-12(2)7-8-14(19(21)23)18-15-10-17(25-6)16(24-5)9-13(15)11-20(3,4)22-18/h9-10,12,14H,7-8,11H2,1-6H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUCKEUJHKAFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-5-methylhexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4015747.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4015749.png)
![1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4015804.png)
![7-(3-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4015812.png)

![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)
![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)
![4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4015838.png)
